molecular formula C24H26BrClN2O2 B4303614 1-[(6-bromo-2-naphthyl)oxy]-3-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]propan-2-ol

1-[(6-bromo-2-naphthyl)oxy]-3-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]propan-2-ol

Cat. No. B4303614
M. Wt: 489.8 g/mol
InChI Key: QMWMZFXQQJAGCE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of complex molecules similar to "1-[(6-bromo-2-naphthyl)oxy]-3-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]propan-2-ol" often involves multi-step reactions. For instance, Kumar et al. (2017) detailed the synthesis of novel derivatives involving Claisen Schmidt condensation and cyclization with hydroxylamine hydrochloride, followed by Mannich’s reaction (Kumar et al., 2017). Similarly, Mahesh et al. (2004) described the preparation of naphthyridine derivatives through microwave irradiation and conventional heating, showcasing the versatility of synthetic methods available for such compounds (Mahesh, Perumal, & Pandi, 2004).

Molecular Structure Analysis

The molecular structure of compounds akin to the target molecule is typically characterized by spectroscopic methods such as IR, NMR, and mass spectrometry. For example, Wujec and Typek (2023) confirmed the structure of a novel compound through HRMS, IR, 1H, and 13C NMR experiments, demonstrating the intricate structural features that can be elucidated through these techniques (Wujec & Typek, 2023).

Chemical Reactions and Properties

Chemical reactions involving molecules like the target compound can be diverse. For instance, Verma and Singh (2015) synthesized mononuclear transition metal dithiocarbamate complexes, highlighting the chemical reactivity and potential for forming complexes with metals, which could be pertinent for understanding the chemical behavior of the target compound (Verma & Singh, 2015).

Physical Properties Analysis

The physical properties such as solubility, melting point, and stability of complex molecules are crucial for their application in scientific research. While specific data for "this compound" were not found, studies on similar compounds provide a basis for understanding the physical characteristics that can be expected. For instance, the synthesis and characterization of related compounds involve assessing their stability under different conditions and their solubility in various solvents.

Chemical Properties Analysis

Chemical properties, including reactivity with other chemical entities and the ability to undergo specific reactions, are essential for understanding the potential applications of the target compound. The research conducted by Dutta et al. (2004) on hybrid molecules for dopamine receptors showcases the type of chemical property analysis that might be relevant. These studies often involve assessing the compound's reactivity, its potential as a ligand, and its interaction with biological molecules (Dutta et al., 2004).

Mechanism of Action

Without more specific information, it’s difficult to predict the mechanism of action of this compound. If it’s intended to be a drug, its mechanism would depend on the specific biological target it interacts with .

Safety and Hazards

As with any chemical, handling this compound would require appropriate safety measures. The specific risks would depend on various factors including its reactivity, toxicity, and volatility .

Future Directions

Future research on this compound could involve exploring its potential uses, such as its ability to act as a pharmaceutical or its reactivity in chemical reactions .

properties

IUPAC Name

1-(6-bromonaphthalen-2-yl)oxy-3-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]propan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26BrClN2O2/c1-17-2-6-21(26)14-24(17)28-10-8-27(9-11-28)15-22(29)16-30-23-7-4-18-12-20(25)5-3-19(18)13-23/h2-7,12-14,22,29H,8-11,15-16H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMWMZFXQQJAGCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)N2CCN(CC2)CC(COC3=CC4=C(C=C3)C=C(C=C4)Br)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26BrClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-[(6-bromo-2-naphthyl)oxy]-3-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]propan-2-ol
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1-[(6-bromo-2-naphthyl)oxy]-3-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]propan-2-ol
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1-[(6-bromo-2-naphthyl)oxy]-3-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]propan-2-ol
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1-[(6-bromo-2-naphthyl)oxy]-3-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]propan-2-ol
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1-[(6-bromo-2-naphthyl)oxy]-3-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]propan-2-ol
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1-[(6-bromo-2-naphthyl)oxy]-3-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]propan-2-ol

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